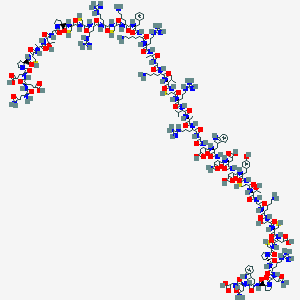![molecular formula C12H21NO B145010 13-Oxa-6-azadispiro[4.1.5.2]tetradecane CAS No. 134656-18-1](/img/structure/B145010.png)
13-Oxa-6-azadispiro[4.1.5.2]tetradecane
Overview
Description
13-Oxa-6-azadispiro[4.1.5.2]tetradecane is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as spiro-orthoester and is synthesized through a multi-step process involving different reagents and catalysts.
Mechanism of Action
The mechanism of action of 13-Oxa-6-azadispiro[4.1.5.2]tetradecane is still under investigation. However, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have antibacterial activity by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects:
Studies have shown that 13-Oxa-6-azadispiro[4.1.5.2]tetradecane has low toxicity and does not cause significant biochemical or physiological effects in vivo. However, further studies are needed to fully understand the potential side effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 13-Oxa-6-azadispiro[4.1.5.2]tetradecane in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the complex synthesis process, which can be time-consuming and require specialized equipment and expertise.
Future Directions
There are several future directions for the research of 13-Oxa-6-azadispiro[4.1.5.2]tetradecane. One direction is to further investigate its potential as an anticancer agent and to develop more potent derivatives. Another direction is to explore its potential as a building block for the synthesis of functional materials with unique properties. Additionally, more studies are needed to fully understand the mechanism of action and potential side effects of this compound.
Scientific Research Applications
13-Oxa-6-azadispiro[4.1.5.2]tetradecane has shown potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. In material science, spiro-orthoesters have been used as building blocks for the synthesis of functional materials with unique properties. In organic synthesis, 13-Oxa-6-azadispiro[4.1.5.2]tetradecane has been used as a starting material for the synthesis of complex organic molecules.
properties
CAS RN |
134656-18-1 |
|---|---|
Product Name |
13-Oxa-6-azadispiro[4.1.5.2]tetradecane |
Molecular Formula |
C12H21NO |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
13-oxa-6-azadispiro[4.1.57.25]tetradecane |
InChI |
InChI=1S/C12H21NO/c1-2-8-12(9-3-1)13-11(10-14-12)6-4-5-7-11/h13H,1-10H2 |
InChI Key |
UQPWWYJFNWMORQ-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC1)NC3(CCCC3)CO2 |
Canonical SMILES |
C1CCC2(CC1)NC3(CCCC3)CO2 |
synonyms |
13-Oxa-6-azadispiro[4.1.5.2]tetradecane(9CI) |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

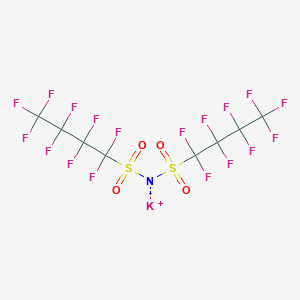
![[N-acetyl-4-(4-fluorophenyl)anilino] hydrogen sulfate](/img/structure/B144931.png)
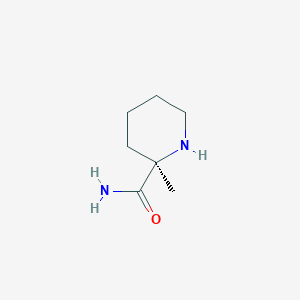


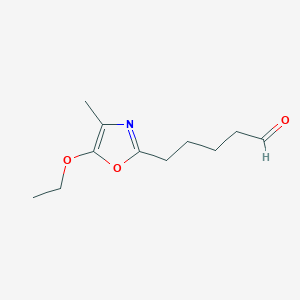


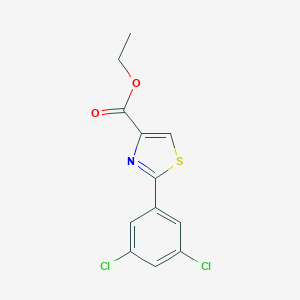
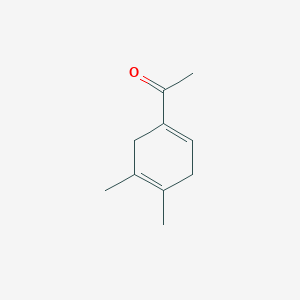
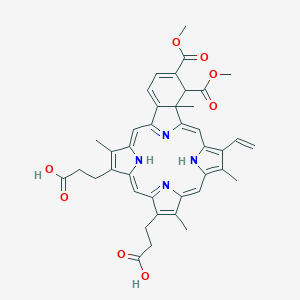

![6H-Cyclopropa[g]quinoline](/img/structure/B144957.png)
